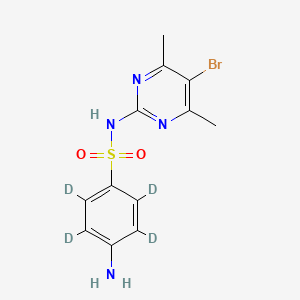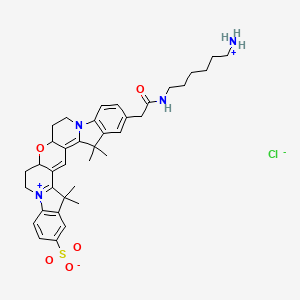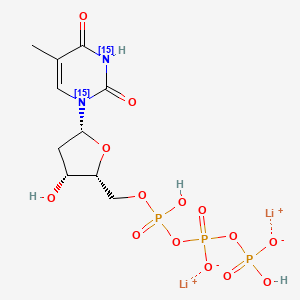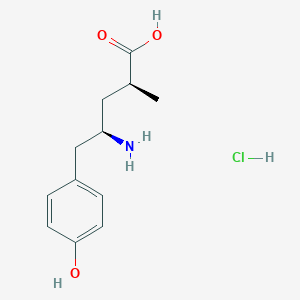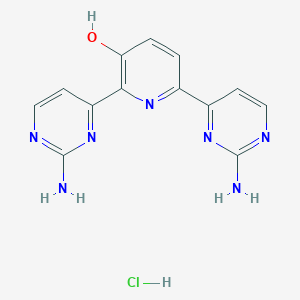
Avotaciclib (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avotaciclib (hydrochloride) is a potent and orally active inhibitor of cyclin-dependent kinase 1 (CDK1). This compound is particularly valuable for researching locally advanced or metastatic pancreatic cancer . Avotaciclib (hydrochloride) is under investigation in clinical trials for its efficacy and safety in combination with other treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Avotaciclib (hydrochloride) involves multiple steps, including the formation of the core pyridin-3-ol structure and subsequent functionalization with aminopyrimidinyl groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of Avotaciclib (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Avotaciclib (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the pyridin-3-ol core .
Aplicaciones Científicas De Investigación
Avotaciclib (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of cyclin-dependent kinases.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating pancreatic cancer and other malignancies.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mecanismo De Acción
Avotaciclib (hydrochloride) exerts its effects by inhibiting cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle. By binding to the active site of CDK1, Avotaciclib (hydrochloride) prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Palbociclib: Another CDK inhibitor used in the treatment of breast cancer.
Ribociclib: A CDK4/6 inhibitor used in combination with endocrine therapy for breast cancer.
Abemaciclib: A selective CDK4/6 inhibitor with applications in breast cancer treatment
Uniqueness
Avotaciclib (hydrochloride) is unique in its specificity for CDK1, making it particularly effective in targeting cancers with abnormal CDK1 expression. This specificity reduces off-target effects and enhances its therapeutic potential .
Propiedades
Fórmula molecular |
C13H12ClN7O |
|---|---|
Peso molecular |
317.73 g/mol |
Nombre IUPAC |
2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C13H11N7O.ClH/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;/h1-6,21H,(H2,14,16,19)(H2,15,17,20);1H |
Clave InChI |
ZONRGCMBLZETKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
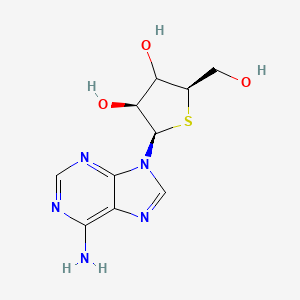
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
